Flunixin

Beschreibung

This compound is a non-steroidal anti-inflammatory drug for use in pigs, cattle and horses. It exerts analgesic and antipyretic effects. This drug is often prepared for use in meglumine salt form. This compound is regulated in the United States by the Food and Drug Administration (FDA) and must be prescribed by a licensed veterinarian. This compound may be also referred to as Banamine, and other trade names.

This compound is a small molecule drug with a maximum clinical trial phase of II.

See also: this compound Meglumine (active moiety of).

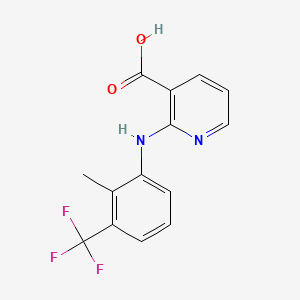

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOCSNJCXJYGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048565 | |

| Record name | Flunixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38677-85-9 | |

| Record name | Flunixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunixin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356IB1O400 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of Flunixin

For Researchers, Scientists, and Drug Development Professionals

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the core chemical synthesis and purification processes of this compound, offering detailed experimental protocols and comparative data to support research and development in this field.

Chemical Synthesis of this compound

The primary and most widely documented method for synthesizing this compound is through the condensation reaction of 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline. While the core reactants remain consistent, various catalytic systems and reaction conditions have been developed to improve yield, purity, and environmental friendliness.

Synthesis Pathway

The fundamental reaction involves the nucleophilic aromatic substitution of the chlorine atom on the 2-chloronicotinic acid by the amino group of 2-methyl-3-(trifluoromethyl)aniline. This reaction is typically facilitated by a catalyst and heat.

Experimental Protocols for this compound Synthesis

Several methods for the synthesis of this compound have been reported, each with distinct advantages. Below are detailed protocols for three notable methods.

Method 1: Boric Acid Catalyzed Solvent-Free Synthesis

This method presents an environmentally friendly approach by eliminating the use of organic solvents.[1][2]

-

Reactants:

-

Procedure:

-

Combine 2-chloronicotinic acid, 2-methyl-3-(trifluoromethyl)aniline, and a catalytic amount of boric acid in a reaction vessel.

-

Heat the mixture to 120°C under solvent-free conditions.[1][2]

-

Maintain the reaction at this temperature for the specified time (approximately 45 minutes for a 30g scale production).[1]

-

Upon completion, the product can be further purified.

-

Method 2: Synthesis using p-Toluenesulfonic Acid and Copper Oxide in Water

This method utilizes water as a solvent, which is a safer and more environmentally benign option compared to many organic solvents.[3]

-

Reactants:

-

2-chloronicotinic acid

-

2-methyl-3-(trifluoromethyl)aniline

-

p-Toluenesulfonic acid (catalyst)

-

Copper oxide (co-catalyst)

-

Purified water (solvent)

-

-

Procedure:

-

Add purified water, 2-chloronicotinic acid, 2-methyl-3-(trifluoromethyl)aniline, p-toluenesulfonic acid, and copper oxide to a reaction flask equipped with a reflux condenser.[3]

-

Stir the mixture and heat to reflux, maintaining the temperature for 2 to 4 hours.[3]

-

After the reaction, cool the solution to below 50°C for the subsequent purification steps.[3]

-

Method 3: Perfluorinated Sulfonic Acid Resin Catalyzed Synthesis

This method employs a solid acid catalyst, which can simplify the work-up process.[4]

-

Reactants:

-

2-chloronicotinic acid

-

2-methyl-3-(trifluoromethyl)aniline

-

Perfluorinated sulfonic acid resin (catalyst)

-

Water (solvent)

-

-

Procedure:

-

Add 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline to water in a reaction vessel and stir.[4]

-

Add the perfluorinated sulfonic acid resin to the mixture.[4]

-

Control the temperature between 65-70°C and allow the reaction to proceed for 2.5 hours.[4]

-

After the reaction, the catalyst can be removed by filtration.[4]

-

Quantitative Data for Synthesis Methods

| Method | Catalyst(s) | Solvent | Temperature | Time | Yield | Purity | Reference |

| Boric Acid Catalyzed | Boric acid | None | 120°C | ~45 min | 95% | 99.9% | [5] |

| p-Toluenesulfonic Acid & Copper Oxide | p-Toluenesulfonic acid, Copper oxide | Water | Reflux | 2 - 4 hours | 94.5% | - | [3] |

| Perfluorinated Sulfonic Acid Resin | Perfluorinated sulfonic acid resin | Water | 65 - 70°C | 2.5 hours | 97% | - | [4] |

Purification of this compound

Purification is a critical step to ensure the final product meets the required quality standards for pharmaceutical use. The most common purification strategy for this compound involves pH-dependent precipitation and washing.

General Purification Workflow

The crude this compound, being an acidic compound, is typically dissolved in a basic solution to form a salt, which is soluble in water. Insoluble impurities, such as unreacted 2-methyl-3-(trifluoromethyl)aniline, can then be removed by filtration. The pH of the filtrate is subsequently lowered by adding an acid, causing the pure this compound to precipitate out.

References

- 1. d-nb.info [d-nb.info]

- 2. An improved solvent-free synthesis of this compound and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for synthesizing this compound meglumine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN108586327B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. CN115710217A - Method for synthesizing this compound meglumine suitable for industrial production - Google Patents [patents.google.com]

Unveiling the Solid-State Landscape of Flunixin Meglumine: A Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin meglumine, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and potential for polymorphism, are critical quality attributes that can significantly influence its stability, solubility, bioavailability, and manufacturability. This technical guide provides an in-depth overview of the current scientific understanding of the crystal structure and polymorphism of this compound and its meglumine salt, compiling available quantitative data and detailing the experimental protocols used for their characterization.

This compound: Polymorphism and Crystal Structure

The polymorphism of this compound, the active pharmaceutical ingredient, has been more extensively studied than its meglumine salt. At least two polymorphic forms, designated as Form I and Form II, have been identified.[1][2]

Form I is the thermodynamically stable form at room temperature and can be obtained by crystallization from various solvents.[1] Its crystal structure has been determined by single-crystal X-ray diffraction.

Form II is a metastable form that can be generated by the thermal treatment of Form I.[1] Upon heating, Form I undergoes a phase transition to Form II before melting.[1]

Data Presentation: Crystallographic Data of this compound Form I

| Parameter | Value[1][3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5380 |

| b (Å) | 14.0607 |

| c (Å) | 12.3766 |

| α (°) | 90 |

| β (°) | 103.3203 |

| γ (°) | 90 |

| Volume (ų) | 1275.9(2) |

| Z | 4 |

This compound Meglumine: Crystal Structure and Evidence of Polymorphism

The crystal structure of a this compound-meglumine salt has been determined, revealing a 1:1 stoichiometric complex.[4][5] In this structure, the this compound anion and the meglumine cation are linked by a network of hydrogen bonds.

While the polymorphism of the this compound meglumine salt is not as well-documented as that of the parent this compound molecule, there is evidence to suggest its existence. One study observed two monotropically related crystalline modifications, termed Form I and Form II, for a this compound-meglumine sample.[4]

Data Presentation: Crystallographic Data of this compound Meglumine Complex

| Parameter | Value[4][5] |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.910 |

| b (Å) | 6.914 |

| c (Å) | 16.578 |

| α (°) | 90 |

| β (°) | 91.86 |

| γ (°) | 90 |

| Volume (ų) | 1135.5 |

| Z | 2 |

Thermal Analysis of this compound Meglumine

Differential Scanning Calorimetry (DSC) has been employed to study the thermal behavior of this compound meglumine. The observation of multiple thermal events in some samples suggests the presence of different crystalline forms.

| Thermal Event | Onset Temperature (°C) |

| Endotherm (Form II) | ~109 |

| Endotherm (Form I) | ~137 |

Note: The assignment of these endotherms to specific polymorphic forms (I and II) of this compound meglumine is based on limited available data and requires further investigation for definitive confirmation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of polymorphic forms. The following sections outline typical experimental protocols for the key techniques used in the solid-state analysis of this compound meglumine.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying and differentiating crystalline phases.

-

Instrument: A laboratory X-ray diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).

-

Sample Preparation: A small amount of the sample is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with known patterns or calculated patterns from single-crystal data to identify the crystalline form(s) present.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (flow rate of 50 mL/min). The temperature range is selected to encompass all expected thermal events.

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic events are identified by peaks in the thermogram, providing information on melting points, transition temperatures, and enthalpies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, dehydration, and desolvation.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Approximately 5-10 mg of the sample is placed in a tared sample pan (e.g., alumina or platinum).

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (flow rate of 50 mL/min) to a final temperature sufficient to induce decomposition.

-

Data Analysis: The mass loss as a function of temperature is plotted. The resulting curve is analyzed to determine the onset of decomposition and the presence of volatile components.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and subtle differences in the molecular environment between polymorphs.

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Collection: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting infrared spectrum, a plot of transmittance or absorbance versus wavenumber, provides a molecular fingerprint. Differences in peak positions, shapes, and intensities between samples can indicate different polymorphic forms.

Visualization of Polymorphic Relationships and Characterization Workflow

The following diagrams illustrate the logical relationships between the different forms of this compound and the workflow for their characterization.

Caption: Relationship between this compound and this compound Meglumine solid forms.

Caption: Workflow for the solid-state characterization of this compound Meglumine.

Conclusion

The solid-state chemistry of this compound and its meglumine salt is a critical aspect of its pharmaceutical development. While the polymorphism of this compound is relatively well-characterized with two identified forms, the polymorphic landscape of this compound meglumine remains an area requiring further in-depth investigation. The existence of a single crystal structure for the meglumine salt is confirmed, and preliminary thermal analysis suggests the potential for polymorphism. A comprehensive understanding and control of the crystalline form of this compound meglumine are paramount for ensuring consistent product quality, performance, and regulatory compliance. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for the continued exploration and characterization of the solid-state properties of this important veterinary drug.

References

An In-Depth Technical Guide to the Pharmacological Properties of Flunixin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of veterinary medicine, valued for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its principal metabolites. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and toxicological aspects. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of this widely used therapeutic agent.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins and other eicosanoids, which are key mediators of inflammation, pain, and fever.[4][5] By blocking both COX isoforms, this compound effectively reduces the synthesis of these pro-inflammatory molecules.[6]

Signaling Pathway

The anti-inflammatory action of this compound is centered on its interference with the arachidonic acid cascade. The following diagram illustrates the pathway and the point of intervention by this compound.

Caption: this compound's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound varies significantly across species and routes of administration. It is generally characterized by rapid absorption and a short plasma half-life, although its therapeutic effects can persist longer, likely due to accumulation at sites of inflammation.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in various species.

Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)

| Species | Dose (mg/kg) | Half-life (t½) (hours) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (L/kg) | Reference |

| Horse | 1.1 | 1.6 | - | - | [8] |

| Cattle | 2.2 | 3.14 - 8.12 | 90 - 151 | 0.297 - 0.782 | [8] |

| Goat | 2.2 | 3.6 (2.0-5.0) | 110 (60-160) | 0.35 (0.23-0.41) | [9] |

| Piglet | 2.2 | - | - | - | [10] |

| Rabbit (Healthy) | 2.2 | 1.19 | 620 | - | [11] |

| Rabbit (Endotoxemic) | 2.2 | 1.90 | 430 | - | [11] |

| Cat | 1.0 | ~1.0-1.5 | - | - | [12] |

Table 2: Pharmacokinetic Parameters of this compound (Intramuscular Administration)

| Species | Dose (mg/kg) | Half-life (t½) (hours) | Bioavailability (%) | Cmax (µg/mL) | Tmax (hours) | Reference |

| Goat | 2.2 | 3.4 (2.6-6.8) | 79 (53-112) | - | - | [9] |

| Piglet | 2.2 | - | >99 | 6.543 | 0.5 | [10] |

Table 3: Pharmacokinetic Parameters of this compound (Oral Administration)

| Species | Dose (mg/kg) | Half-life (t½) (hours) | Bioavailability (%) | Cmax (µg/mL) | Tmax (hours) | Reference |

| Goat | 2.2 | 4.3 (3.4-6.1) | 58 (35-120) | - | 0.37 & 3.5 | [9] |

| Piglet | 3.3 | - | >99 | 4.883 | 1 | [10] |

| Cat | 1.0 | ~1.0-1.5 | ~100 | 2.586 | 1.33 | [12] |

| Heifer | 2.2 | 6.2 | 60 | 0.9 | 3.5 | [13] |

| Black Rhinoceros | 1.0 | 3.88 - 14.85 | - | 0.17 - 0.66 | 1.05 - 10.78 | [14] |

Table 4: Pharmacokinetic Parameters of this compound (Transdermal Administration)

| Species | Dose (mg/kg) | Half-life (t½) (hours) | Bioavailability (%) | Cmax (µg/mL) | Tmax (hours) | Reference |

| Piglet | 3.3 | - | 7.8 | 0.0315 | 24 | [10] |

| Goat | 3.3 | 43.12 | 24.76 | 0.134 | 11.41 | [15] |

| Sheep (Wool) | 3.3 | - | 48.76 | 1.57 | - | [16] |

| Sheep (Hair) | 3.3 | - | 36.61 | 0.57 | - | [16] |

| Marine Toad | 3.3 | 2.79 | - | 6.31 | - | [17] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of prostaglandin synthesis.[9] This is often measured by the reduction in the concentration of prostaglandin metabolites, such as 15-ketodihydro-PGF2α, in plasma.[18]

COX Inhibition

This compound is a non-selective inhibitor of both COX-1 and COX-2. However, the selectivity can vary between species and with the concentration of the drug. One study in horses showed that at higher concentrations (IC80), this compound exhibited greater selectivity for COX-2.[19]

Table 5: In Vitro COX Inhibition by this compound in Horse Blood

| Parameter | COX-1 | COX-2 | Reference |

| IC50 | - | - | [20] |

| IC80 | - | - | [20] |

Specific IC50 and IC80 values were not explicitly provided in the search results, but the study indicated that at IC80, this compound had a +29.7% greater selectivity for COX-2 than at IC50.[19]

Metabolites

The primary metabolite of this compound is 5-hydroxy this compound.[15][21] This metabolite retains anti-inflammatory properties and contributes to the overall therapeutic effect of the parent drug.[21]

Pharmacological Properties of 5-Hydroxy this compound

5-hydroxy this compound is considered an active metabolite, playing a significant role in mitigating pain and inflammation.[21] Its presence is often used as a marker for this compound administration, particularly in milk.

Table 6: Pharmacokinetic Parameters of 5-Hydroxy this compound in Veal Calves

| Parameter | Value (mean ± SD) | Reference |

| Cmax (µg/mL) | 0.079 ± 0.048 | [22] |

| AUC (hours•µg/mL) | 0.416 ± 0.222 | [22] |

| Elimination half-life (hours) | 10.24 ± 4.73 | [22] |

| Mean Residence Time (hours) | 13.52 ± 6.78 | [22] |

Toxicological Profile

Like other NSAIDs, this compound can cause adverse effects, particularly with prolonged use or high doses. The most common side effects are gastrointestinal irritation and renal issues.[1] Acute toxicity studies have been conducted in various species.

Table 7: Acute Toxicity of this compound Meglumine

| Species | Route | LD50 (mg/kg bw) | Reference |

| Mouse | Oral | ≥ 170 | [3] |

| Mouse | Intramuscular | 306 | [3] |

| Mouse | Intravenous | 111 | [3] |

| Rat | Oral | ≥ 113 | [3] |

| Rat | Intramuscular | 180 | [3] |

| Rat | Intravenous | ≥ 90 | [3] |

Experimental Protocols

In Vivo Efficacy Model: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of NSAIDs.

Protocol:

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g), acclimatized for at least one week. Fast the animals overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

-

Drug Administration: Administer this compound or a vehicle control orally or intraperitoneally 30-60 minutes before inducing edema.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the this compound-treated group compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema model.

Quantification of this compound and 5-Hydroxy this compound by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound and its primary metabolite in plasma.

Protocol:

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., this compound-d3).

-

Add 200 µL of 4% phosphoric acid.

-

Perform solid-phase extraction (SPE) for cleanup.

-

Elute the analytes and evaporate the solvent.

-

Reconstitute the residue in a suitable solvent mixture (e.g., acetonitrile:water:formic acid).[16]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with positive electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode. Monitor specific precursor and product ions for this compound and 5-hydroxy this compound.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound and 5-hydroxy this compound in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of this compound on COX-1 and COX-2.

Protocol:

-

Sample Collection: Collect whole blood from healthy animals (e.g., horses) that have not received any NSAIDs.

-

COX-1 Activity (Thromboxane B2 Production):

-

Allow a portion of the blood to clot at 37°C for 60 minutes to induce thromboxane B2 (TXB2) synthesis via COX-1 in platelets.

-

Centrifuge and collect the serum.

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

To another portion of heparinized blood, add lipopolysaccharide (LPS) to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.

-

Incubate at 37°C for 24 hours.

-

Centrifuge and collect the plasma.

-

-

Inhibition Assay:

-

Add varying concentrations of this compound to aliquots of the prepared serum (for COX-1) and plasma (for COX-2).

-

Incubate under appropriate conditions.

-

-

Quantification of Prostanoids:

-

Measure the concentrations of TXB2 and PGE2 using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage inhibition of COX-1 and COX-2 activity at each this compound concentration.

-

Determine the IC50 (concentration causing 50% inhibition) for each enzyme.

-

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

This compound is a potent and versatile NSAID with a well-established role in veterinary medicine. Its pharmacological profile, characterized by effective inhibition of prostaglandin synthesis, results in significant anti-inflammatory, analgesic, and antipyretic effects. The pharmacokinetic properties of this compound, including its rapid absorption and the contribution of its active metabolite, 5-hydroxy this compound, are crucial for its clinical efficacy. This technical guide provides a consolidated resource of quantitative data and detailed methodologies to support further research and development in the field of anti-inflammatory therapeutics. A thorough understanding of the pharmacological properties of this compound and its metabolites is essential for its safe and effective use and for the development of novel NSAIDs with improved therapeutic indices.

References

- 1. benchchem.com [benchchem.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. inotiv.com [inotiv.com]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Effect of this compound meglumine on prostaglandin F2 alpha synthesis and metabolism in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound in the cat: a pharmacodynamic, pharmacokinetic and toxicological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. avmajournals.avma.org [avmajournals.avma.org]

- 18. Pharmacokinetics and Pharmacodynamic Effects of this compound after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 20. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, this compound, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. avmajournals.avma.org [avmajournals.avma.org]

Flunixin's Binding Affinity to Cyclooxygenase Isozymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Understanding the differential binding affinity of this compound for the two main isoforms of this enzyme, COX-1 and COX-2, is critical for optimizing its clinical use and minimizing potential side effects. This technical guide provides an in-depth analysis of this compound's binding characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Analysis of this compound's Binding Affinity

This compound is classified as a non-selective COX inhibitor, meaning it targets both COX-1 and COX-2 enzymes.[1][2] The binding affinity of this compound for each isozyme can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these metrics indicates a higher binding affinity.

The following table summarizes the available quantitative data on the binding affinity of this compound for COX-1 and COX-2.

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-1/COX-2) | Species/System | Reference |

| IC50 | 0.55 µM | 3.24 µM | 0.17 | Not Specified | [3] |

| IC50 Ratio | - | - | 0.336 | Equine (Whole Blood) | [4] |

| IC80 Ratio | - | - | 0.436 | Equine (Whole Blood) | [4] |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. IC80: The concentration of an inhibitor required to reduce the activity of an enzyme by 80%.

The data indicates that this compound is a more potent inhibitor of COX-1 than COX-2, as evidenced by the lower IC50 value for COX-1 and a selectivity ratio of less than 1.[3] The IC50 and IC80 ratios determined in equine whole blood further support its non-selective nature, with a tendency to inhibit both isoforms.[4]

Experimental Protocols

The determination of this compound's binding affinity to COX-1 and COX-2 relies on robust in vitro assays. The following are detailed methodologies for key experiments.

Equine Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a physiologically relevant method to assess the inhibitory effects of NSAIDs in a complex biological matrix.[5]

Objective: To determine the IC50 and IC80 values of this compound for COX-1 and COX-2 in equine whole blood.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TxB2), a stable metabolite of thromboxane A2, during blood coagulation.[2]

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[2]

Materials:

-

Freshly collected equine blood in heparinized tubes.

-

This compound meglumine solution of known concentrations.

-

Lipopolysaccharide (LPS) from E. coli.

-

Enzyme-linked immunosorbent assay (ELISA) kits for TxB2 and PGE2.

-

Incubator, centrifuge, and microplate reader.

Procedure:

For COX-1 (TxB2 Assay):

-

Aliquots of fresh whole blood are pre-incubated with various concentrations of this compound or a vehicle control.

-

Coagulation is initiated by allowing the blood to clot at 37°C for a specified time (e.g., 60 minutes).

-

The serum is separated by centrifugation.

-

The concentration of TxB2 in the serum is quantified using a specific ELISA kit according to the manufacturer's instructions.

For COX-2 (PGE2 Assay):

-

Aliquots of heparinized whole blood are incubated with LPS (e.g., 10 µg/mL) for a period sufficient to induce COX-2 expression (e.g., 24 hours) at 37°C.

-

During the incubation, various concentrations of this compound or a vehicle control are added.

-

After incubation, the plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is quantified using a specific ELISA kit.

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 and IC80 values are then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Colorimetric COX Inhibitor Screening Assay

This assay provides a rapid and high-throughput method for screening COX inhibitors using purified enzymes.

Objective: To determine the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[6]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Colorimetric substrate (TMPD).

-

Arachidonic acid (substrate).

-

This compound solutions of varying concentrations.

-

96-well microplate and a microplate reader.

Procedure:

-

To each well of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the this compound solution at various concentrations to the respective wells. A vehicle control is also included.

-

Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the colorimetric substrate to all wells.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a short period (e.g., 2 minutes).

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: The Cyclooxygenase (COX) signaling pathway and the point of inhibition by this compound.

Caption: Workflow for determining this compound's COX inhibition using the equine whole blood assay.

Caption: Logical relationship of this compound's binding preference for COX-1 over COX-2.

References

- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 2. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

In Vitro Characterization of Flunixin's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin, a non-steroidal anti-inflammatory drug (NSAID) of the nicotinic acid class, is a potent inhibitor of cyclooxygenase (COX) enzymes. Its primary mechanism of action involves blocking the synthesis of prostaglandins, key mediators of the inflammatory cascade. This technical guide provides an in-depth overview of the in vitro methods used to characterize the anti-inflammatory properties of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its principal anti-inflammatory effect by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is a constitutively expressed enzyme involved in various physiological processes, while COX-2 is inducible and its expression is upregulated during inflammation. This compound is generally considered a non-selective COX inhibitor, though it often exhibits a preference for COX-1.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically determined by calculating the half-maximal inhibitory concentration (IC50). These values can vary depending on the species and the specific in vitro assay system used.

| Species | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Horse | Whole Blood | 0.019 | 0.057 | 0.33 | |

| Bovine | Whole Blood | 0.13 | 0.83 | 0.16 | |

| Canine | Whole Blood | 0.28 | 1.8 | 0.16 | |

| Ovine | Purified Enzyme | 0.5 | 1.5 | 0.33 |

Key In Vitro Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified COX-1 and COX-2 or COX enzymes within a whole blood sample.

Principle: The assay quantifies the production of prostaglandin E2 (PGE2) or thromboxane B2 (TxB2), products of the COX-catalyzed reaction, in the presence and absence of the test compound.

Detailed Protocol (Whole Blood Assay):

-

Blood Collection: Collect fresh heparinized whole blood from the species of interest.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.

-

COX-1 Activity (TxB2 production):

-

Aliquot 500 µL of whole blood into microcentrifuge tubes.

-

Add 5 µL of this compound dilutions or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour to induce TxB2 synthesis.

-

Centrifuge at 2,500 x g for 15 minutes at 4°C to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

-

COX-2 Activity (PGE2 production):

-

Aliquot 500 µL of whole blood into microcentrifuge tubes.

-

Add 5 µL of this compound dilutions or vehicle control.

-

Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity.

-

Incubate at 37°C for 24 hours.

-

Centrifuge at 2,500 x g for 15 minutes at 4°C to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

-

Quantification: Measure the concentration of TxB2 and PGE2 in the collected serum and plasma, respectively, using a commercially available ELISA kit.

-

Data Analysis: Calculate the percent inhibition of TxB2 and PGE2 production for each this compound concentration compared to the vehicle control. Determine the IC50 values for COX-1 and COX-2 by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Prostaglandin E2 (PGE2) Quantification by ELISA

This protocol details the measurement of PGE2 in cell culture supernatants or other biological samples.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2. In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on a microplate.

Detailed Protocol:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

-

Assay Procedure:

-

Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

-

Add 50 µL of the enzyme-conjugated PGE2 to each well.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the wells three to five times with the provided wash buffer to remove unbound reagents.

-

Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

-

Add 50 µL of the stop solution to each well to terminate the reaction.

-

-

Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. The concentration of PGE2 is inversely proportional to the absorbance measured.

NF-κB Activation Reporter Assay

This assay is used to investigate the COX-independent anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway.

Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element in a cell line. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified by measuring the light output (luminescence).

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) in appropriate growth medium.

-

Transfect the cells with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Alternatively, a stable cell line expressing the reporter construct can be used.

-

-

Experimental Treatment:

-

Seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-24 hours.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature to lyse the cells.

-

-

Luciferase Assay:

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

If a normalization control was used, measure its activity according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the NF-κB-driven luciferase activity to the control reporter activity. Calculate the percent inhibition of NF-κB activation for each this compound concentration relative to the stimulated vehicle control.

Signaling Pathways Modulated by this compound

Cyclooxygenase (COX) Pathway

The primary signaling pathway affected by this compound is the arachidonic acid cascade, specifically through the inhibition of COX enzymes.

Caption: this compound's inhibition of the COX pathway.

NF-κB Signaling Pathway

Some evidence suggests that this compound can also modulate the NF-κB signaling pathway, which is a key regulator of inflammation, independent of its COX-inhibitory activity. This may contribute to its overall anti-inflammatory profile.

Caption: Potential modulation of the NF-κB pathway by this compound.

Experimental Workflow

A typical in vitro workflow to characterize the anti-inflammatory effects of a compound like this compound involves a tiered approach, starting with primary screening assays and progressing to more complex mechanistic studies.

Caption: A typical in vitro workflow for characterizing this compound.

Conclusion

The in vitro characterization of this compound's anti-inflammatory effects relies on a suite of well-established assays that probe its interaction with the COX and potentially other inflammatory signaling pathways. By employing the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively evaluate the potency and selectivity of this compound and novel anti-inflammatory compounds. The provided quantitative data and pathway diagrams serve as a valuable resource for study design and data interpretation in the field of inflammation research and drug development.

The Genesis of a Veterinary Mainstay: An In-depth Technical Guide to the Discovery and Development of Flunixin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), has become an indispensable tool in veterinary medicine for managing pain, inflammation, and pyrexia in a range of species. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial synthesis to its establishment as a clinical cornerstone. We delve into the core aspects of its mechanism of action, pivotal preclinical and clinical investigations, and the evolution of its formulation. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key pathways are presented to offer a deep understanding of this significant therapeutic agent.

Discovery and Initial Synthesis

This compound, chemically known as 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinic acid, was first reported in 1975.[1] The development of its synthesis process was pioneered by Schering-Plough Corporation in the 1990s, leading to the commercialization of this compound meglumine under the trade name Banamine®.[2] The synthesis of this compound fundamentally involves the reaction of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline.[3][4] Various methods have been developed to optimize this synthesis, including classical reflux in different solvents and more recent solvent-free approaches using catalysts like boric acid.[1]

The formation of the meglumine salt is a critical step to enhance the aqueous solubility of this compound, making it suitable for injectable formulations.[5] This is achieved by reacting this compound with N-methyl-D-glucamine (meglumine) in a suitable solvent such as isopropanol.[6]

Synthesis Protocol Example

A common laboratory-scale synthesis of this compound involves the following steps:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline are added to a solvent (e.g., water or an organic solvent like xylene).[3][7]

-

Catalysis: A catalyst, such as p-toluenesulfonic acid and copper oxide, is introduced to the mixture.[7]

-

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period (e.g., 2.5 to 4 hours).[7]

-

Workup: After cooling, the pH of the solution is adjusted to alkaline conditions (pH 10-11) using a base like potassium hydroxide to separate unreacted starting materials.[7]

-

Precipitation: The pH of the filtrate is then adjusted to the acidic range (pH 4.5-6.0) with an acid like sulfuric acid to precipitate the this compound product.[3][7]

-

Isolation and Purification: The precipitated this compound is isolated by filtration, washed, and dried.[7]

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

By blocking both COX isoforms, this compound reduces the production of prostaglandins, thereby mitigating the inflammatory cascade. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] The inhibition of COX-2 is largely responsible for the therapeutic effects of this compound, while the inhibition of COX-1 can be associated with some of its side effects, such as gastrointestinal irritation.[10]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical and Clinical Development

The development of this compound involved extensive preclinical and clinical studies to establish its safety and efficacy in target animal species, primarily horses, cattle, and swine.

Preclinical Studies

Preclinical research focused on characterizing the pharmacokinetic and pharmacodynamic properties of this compound.

The inhibitory activity of this compound on COX-1 and COX-2 was determined using in vitro assays. These assays typically involve incubating the drug with purified enzymes or whole blood samples and measuring the production of prostaglandins (e.g., PGE2) or thromboxane B2 (a stable metabolite of thromboxane A2, primarily produced via COX-1).

Experimental Protocol: In Vitro Whole Blood COX Inhibition Assay

-

Blood Collection: Collect whole blood from healthy animals that have not received any NSAIDs for a specified washout period.

-

Drug Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control.

-

COX-1 Activity (Thromboxane B2 production): Allow the blood to clot to induce platelet aggregation and subsequent thromboxane B2 (TxB2) production.

-

COX-2 Activity (PGE2 production): Stimulate another set of blood aliquots with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E2 (PGE2) production.

-

Quantification: Measure the concentrations of TxB2 and PGE2 in the serum or plasma using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 to determine the drug's potency and selectivity.

Figure 2: Experimental workflow for the in vitro whole blood COX inhibition assay.

Various animal models were used to assess the analgesic, anti-inflammatory, and antipyretic effects of this compound.

-

Analgesia: Lameness models in horses, induced by intra-articular injection of inflammatory agents or mechanical devices, were used to evaluate the pain-relieving effects of this compound.[11]

-

Anti-inflammatory: Carrageenan-induced paw edema in rodents is a classic model for screening anti-inflammatory drugs. In large animals, models of endotoxemia induced by LPS administration were used to assess the anti-inflammatory properties of this compound.

-

Antipyretic: Fever was induced in animals, typically by injection of a pyrogenic substance like E. coli endotoxin, and the ability of this compound to reduce body temperature was measured.

Clinical Trials and Regulatory Approval

Following promising preclinical results, clinical trials were conducted in target species to evaluate the efficacy and safety of this compound under field conditions. These trials confirmed its effectiveness in treating musculoskeletal disorders and colic in horses, bovine respiratory disease and endotoxemia in cattle, and pyrexia associated with swine respiratory disease.[12][13]

This compound meglumine (Banamine®) was first approved by the U.S. Food and Drug Administration (FDA) on August 2, 1977.[14] Over the years, its approved uses have expanded to include various indications in horses, cattle, and swine.[15][16]

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in various species. It is generally characterized by rapid absorption after intramuscular or oral administration and a relatively short plasma half-life.[17] However, its therapeutic effects often persist longer than what would be predicted from its plasma concentration, likely due to its accumulation at sites of inflammation.[17]

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) |

| Horse | IV | 1.1 | - | 9.3 | 1.5-2.5 | - |

| Horse | Oral | 1.1 | 0.57 | 2.50 | - | 85.8 |

| Cattle | IV | 2.2 | - | - | 3.14-8.12 | - |

| Swine (mature) | IM | 2.2 | 0.61 | 3.748 | - | - |

| Swine (mature) | Oral | 2.2 | 1.00 | 0.946 | - | - |

| Sheep | IV | 1.0 | - | - | 3.82 | - |

| Dog | IV | 1.0 | - | - | 3.7 | - |

Data compiled from multiple sources.[17][18][19][20] Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; t1/2 = Elimination half-life.

Formulation Development

The initial formulation of this compound was an injectable solution of the meglumine salt. Over time, other formulations have been developed to improve convenience and compliance, including oral paste and granules for horses.[13] More recently, a transdermal formulation has been developed for cattle, offering a non-invasive method of administration.[18] The development of stable combination products, such as an injectable solution of this compound and the antibiotic florfenicol, has also been a focus to provide a broader spectrum of treatment for certain disease complexes.[21][22]

Conclusion

The discovery and development of this compound represent a significant advancement in veterinary pharmacology. From its chemical synthesis and elucidation of its COX-inhibiting mechanism to extensive preclinical and clinical validation, this compound has established itself as a reliable and effective NSAID. Its journey highlights the rigorous process of drug development, from basic research to the creation of various formulations that meet the diverse needs of veterinary practice. Ongoing research continues to explore new applications and formulations of this important therapeutic agent, ensuring its continued relevance in promoting animal health and welfare.

References

- 1. Pharmacokinetics of this compound meglumine in mature swine after intravenous, intramuscular and oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN115710217A - Method for synthesizing this compound meglumine suitable for industrial production - Google Patents [patents.google.com]

- 3. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, this compound, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An improved solvent-free synthesis of this compound and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5484931A - Process for preparing this compound and intermediates thereof - Google Patents [patents.google.com]

- 7. Method for synthesizing this compound meglumine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104193674A - Synthesis method of this compound meglumine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound meglumine [sitem.herts.ac.uk]

- 11. The Clinical Pharmacology and Therapeutic Evaluation of Non-Steroidal Anti-Inflammatory Drugs in Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 15. Federal Register :: Implantation or Injectable Dosage Form New Animal Drugs; this compound [federalregister.gov]

- 16. Federal Register :: New Animal Drugs; this compound [federalregister.gov]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. madbarn.com [madbarn.com]

- 19. The pharmacokinetics of this compound meglumine in the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of this compound meglumine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. CA2485491C - Injectable compositions comprising this compound and florfenicol for treating infection in cattle and swine - Google Patents [patents.google.com]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Flunixin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its therapeutic efficacy in veterinary medicine. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins. However, emerging evidence suggests that the pharmacological profile of this compound extends beyond COX inhibition, encompassing a range of molecular targets that contribute to its anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond cyclooxygenase, with a focus on experimental evidence, quantitative data, and detailed methodologies for researchers in drug discovery and development.

Core Molecular Targets Beyond Cyclooxygenase

The primary and most well-documented non-COX molecular target of this compound is the transcription factor Nuclear Factor-kappa B (NF-κB). Additionally, its potential influence on apoptosis and ion channel modulation represents emerging areas of investigation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation represents a significant, COX-independent anti-inflammatory mechanism of this compound.[1][2][3]

This compound has been demonstrated to inhibit the activation of NF-κB, although the precise molecular interaction is still under investigation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is thought to interfere with this cascade, leading to a reduction in the nuclear translocation of NF-κB and subsequent downregulation of its target genes.[1][2]

The following table summarizes the available quantitative data on the inhibition of NF-κB-related activity by this compound.

| Parameter | Cell Line | Stimulant | Method | This compound Concentration | Result | Reference |

| Nitric Oxide Release | RAW 264.7 murine macrophages | LPS | Griess Assay | 100 - 1000 µM | Significant inhibition (P = 0.01) | [2] |

EMSA is a widely used technique to assess the activation of transcription factors by detecting their binding to specific DNA sequences.

Objective: To determine if this compound treatment inhibits the binding of nuclear NF-κB to its consensus DNA sequence.

Materials:

-

Nuclear extraction buffer

-

Bicinchoninic acid (BCA) protein assay kit

-

NF-κB consensus oligonucleotide probe (radiolabeled or fluorescently labeled)

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 0.5 mM DTT, 4% glycerol)

-

Native polyacrylamide gel

-

TBE or TGE running buffer

-

Loading dye

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to approximately 80% confluency. Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS).

-

Nuclear Extract Preparation: Harvest cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol. Determine the protein concentration of the nuclear extracts using a BCA assay.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (a non-specific DNA competitor), and the labeled NF-κB probe in the binding buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for the formation of DNA-protein complexes.

-

Electrophoresis: Add loading dye to the samples and load them onto a native polyacrylamide gel. Run the gel in TBE or TGE buffer until the dye front reaches the bottom.

-

Detection: For radiolabeled probes, dry the gel and expose it to X-ray film. For fluorescently labeled probes, image the gel using an appropriate fluorescence scanner. A "shift" in the migration of the labeled probe indicates the formation of an NF-κB-DNA complex.

This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

Objective: To quantify the effect of this compound on NF-κB-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

-

Treatment: Pre-treat the cells with this compound for a designated period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: After the treatment period, lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the firefly luciferase activity using a luminometer. Subsequently, measure the Renilla luciferase activity for normalization.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western blotting can be used to assess the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB in nuclear and cytoplasmic fractions.

Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cell lysis buffer for cytoplasmic and nuclear fractionation

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Fractionation: Treat cells with this compound and/or an NF-κB activator. Harvest the cells and perform cytoplasmic and nuclear fractionation.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Some NSAIDs have been shown to induce apoptosis in various cell types. The effect of this compound on apoptosis is an area of active research.

A study in calves treated with this compound showed a transient and modest increase in late-stage apoptosis/necrosis in CD4+ and CD8+ T cells 24 hours after administration. However, the study concluded that this effect was unlikely to be of clinical significance. Further research is needed to fully elucidate the pro- or anti-apoptotic effects of this compound in different cell types and disease models.

This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.

Objective: To assess the effect of this compound on the induction of apoptosis.

Materials:

-

Cells in suspension

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Ion Channel Modulation

Certain NSAIDs, such as flufenamic acid, are known to modulate the activity of various ion channels.[4] While direct evidence for this compound's interaction with specific ion channels is currently limited, this remains a plausible area for its non-COX mediated effects, particularly in the context of its analgesic properties.

Given the structural similarities between this compound and other fenamate NSAIDs that modulate ion channels, it is conceivable that this compound could also affect the function of channels involved in nociception, such as transient receptor potential (TRP) channels or voltage-gated sodium and potassium channels. Further investigation using electrophysiological techniques is warranted to explore this possibility.

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.

Objective: To determine if this compound directly modulates the activity of specific ion channels.

Materials:

-

Cells expressing the ion channel of interest (native or recombinant)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

-

This compound stock solution

Procedure:

-

Cell Preparation: Prepare cells for recording.

-

Pipette Fabrication: Pull glass micropipettes to a suitable resistance.

-

Seal Formation: Form a high-resistance "giga-seal" between the patch pipette and the cell membrane.

-

Recording Configuration: Establish a whole-cell or single-channel recording configuration.

-

Baseline Recording: Record baseline ion channel activity in the absence of this compound.

-

Drug Application: Perfuse the cell with a solution containing this compound and record the changes in ion channel currents.

-

Data Analysis: Analyze the electrophysiological data to determine the effect of this compound on channel parameters such as current amplitude, kinetics, and voltage-dependence.

Conclusion and Future Directions

The therapeutic effects of this compound are not solely attributable to its inhibition of cyclooxygenase. The modulation of the NF-κB signaling pathway is a key COX-independent mechanism that significantly contributes to its anti-inflammatory properties. While the direct impact of this compound on apoptosis and ion channel function requires more extensive investigation, these areas hold promise for uncovering novel mechanisms of action and expanding the therapeutic applications of this important drug.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and components of the NF-κB pathway.

-

Conducting comprehensive studies to evaluate the pro- or anti-apoptotic effects of this compound in various disease models.

-

Utilizing high-throughput screening and electrophysiological techniques to identify and characterize potential ion channel targets of this compound.

A deeper understanding of these non-COX targets will not only provide a more complete picture of this compound's pharmacology but also pave the way for the development of next-generation anti-inflammatory and analgesic agents with improved efficacy and safety profiles.

References

- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. licorbio.com [licorbio.com]

- 3. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

Flunixin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Non-Steroidal Anti-Inflammatory Drug

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is a derivative of nicotinic acid and is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel, more potent, and selective anti-inflammatory agents with improved therapeutic profiles. This technical guide provides a comprehensive overview of this compound's SAR, detailing the impact of structural modifications on its biological activity, and presents key experimental protocols for its evaluation.

Chemical Structure of this compound:

This compound, chemically known as 2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid, belongs to the fenamate class of NSAIDs. Its structure consists of a nicotinic acid scaffold linked to a substituted aniline ring via an amino bridge.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[2] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.[2] this compound is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2.

Below is a diagram illustrating the prostaglandin biosynthesis pathway and the site of action of this compound.

Structure-Activity Relationship (SAR) Studies

The anti-inflammatory activity of this compound and its analogs is intricately linked to their chemical structure. SAR studies have revealed key structural features that govern their potency and selectivity as COX inhibitors.

The Nicotinic Acid Moiety

The carboxylic acid group on the nicotinic acid ring is a critical pharmacophore for the anti-inflammatory activity of fenamates. It is believed to interact with a key arginine residue (Arg120 in COX-1 and Arg106 in COX-2) in the active site of the COX enzymes, mimicking the binding of the substrate, arachidonic acid.

-